molecular formula C13H16ClNO2 B1423730 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 476474-01-8

3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B1423730
CAS No.: 476474-01-8
M. Wt: 253.72 g/mol
InChI Key: YWMTYWDGXMOXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is a heterocyclic organic compound with the molecular formula C₁₃H₁₆ClNO₂. It is commonly used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine derivatives with chloromethylating agents. One common method includes the reaction of pyrrolidine with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which facilitates nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-Chloromethyl-pyrrolidine-1-carboxylic acid methyl ester

Uniqueness

3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its benzyl ester group, which imparts distinct chemical properties and reactivity compared to its tert-butyl and methyl ester counterparts. The benzyl group can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMTYWDGXMOXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696035
Record name Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476474-01-8
Record name Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 2
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 4
Reactant of Route 4
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.